n-propylnicotinamide
Overview
Description
N-propylnicotinamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)
Mechanism of Action
Target of Action
N-Propylnicotinamide, also known as N-propylpyridine-3-carboxamide, is a derivative of nicotinamide, a form of vitamin B3 . Nicotinamide is a crucial component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a significant role in cellular energy metabolism, DNA repair, and regulation of transcription processes . Therefore, it’s reasonable to infer that this compound may interact with similar targets.
Mode of Action
Given its structural similarity to nicotinamide, it’s plausible that it may mimic the action of neurotransmitters or inhibit neuronal receptors, thereby stimulating neurons continuously, leading to various biological effects .
Biochemical Pathways
Nicotinamide, the parent compound of this compound, is involved in multiple convergent biosynthetic pathways. All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, NAD, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These compounds are collectively referred to as NAD(P)(H) and play a crucial role in cellular energy metabolism .
Pharmacokinetics
Studies on nicotinamide riboside, a related compound, have shown that it increases circulating nad+ levels in humans, suggesting potential bioavailability
Result of Action
Given its structural similarity to nicotinamide, it may have similar effects, such as involvement in cellular energy metabolism, dna repair, and regulation of transcription processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of systemic insecticides like neonicotinoids and fipronil . These factors include dust generated during drilling of dressed seeds, contamination and accumulation in arable soils and soil water, runoff into waterways, and uptake of pesticides by non-target plants via their roots or dust deposition on leaves
Preparation Methods
Synthetic Routes and Reaction Conditions: N-propylnicotinamide can be synthesized through the reaction of nicotinic acid with propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with propylamine to yield this compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-propylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
N-propylnicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in cellular metabolism and as a precursor for coenzymes like nicotinamide adenine dinucleotide (NAD).
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in preventing or treating diseases such as diabetes and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Nicotinamide: The parent compound, which is widely studied for its biological and therapeutic effects.
N-methylnicotinamide: A methylated derivative with similar properties and applications.
5-Bromo-N-propylnicotinamide:
Uniqueness: N-propylnicotinamide is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its propyl group may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-propylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEIQMFWAGTFCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399639 | |
Record name | 3-Pyridinecarboxamide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51055-31-3 | |
Record name | 3-Pyridinecarboxamide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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